1-Octadecyl-2-phenoxybenzene
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Overview
Description
1-Octadecyl-2-phenoxybenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a long octadecyl chain attached to a phenoxybenzene core
Preparation Methods
The synthesis of 1-Octadecyl-2-phenoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial production methods may involve multi-step synthesis routes, starting from simpler benzene derivatives and gradually introducing the octadecyl and phenoxy groups through a series of substitution and coupling reactions .
Chemical Reactions Analysis
1-Octadecyl-2-phenoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Octadecyl-2-phenoxybenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s hydrophobic nature makes it useful in studying membrane interactions and lipid bilayer formations.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to interact with biological membranes.
Industry: It is used in the production of specialty chemicals, surfactants, and lubricants
Mechanism of Action
The mechanism of action of 1-Octadecyl-2-phenoxybenzene involves its interaction with molecular targets such as cell membranes. The long octadecyl chain allows it to embed within lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane protein function .
Comparison with Similar Compounds
1-Octadecyl-2-phenoxybenzene can be compared with other similar compounds, such as:
Diphenyl ether: Similar in structure but lacks the long octadecyl chain, making it less hydrophobic and less effective in membrane interactions.
Phenoxybenzamine: An alpha-adrenergic antagonist used in medicine, differing significantly in its pharmacological properties and applications.
The uniqueness of this compound lies in its combination of a long hydrophobic chain and an aromatic core, which imparts distinct physical and chemical properties, making it suitable for specialized applications.
Properties
CAS No. |
85967-29-9 |
---|---|
Molecular Formula |
C30H46O |
Molecular Weight |
422.7 g/mol |
IUPAC Name |
1-octadecyl-2-phenoxybenzene |
InChI |
InChI=1S/C30H46O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-23-28-24-21-22-27-30(28)31-29-25-19-17-20-26-29/h17,19-22,24-27H,2-16,18,23H2,1H3 |
InChI Key |
BKMJANZLJDQHPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=CC=C1OC2=CC=CC=C2 |
Origin of Product |
United States |
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